2-甲基-DL-酪氨酸

描述

2-Methyl-DL-tyrosine, also known as α-Methyl-DL-tyrosine or α-MT, is a tyrosine hydroxylase inhibitor . It prevents hyperactivity, sniffing-licking-gnawing syndrome, anorexia, and ameliorates certain effects of amphetamine . It inhibits dopamine production and prevents apoptosis stimulated by mutant α-synuclein .

Synthesis Analysis

α-Methyl-p-tyrosine, also known as metirosine, is a tyrosine hydroxylase enzyme inhibitor. It inhibits tyrosine hydroxylase whose enzymatic activity is normally regulated through the phosphorylation of different serine residues in regulatory domain sites . Catecholamine biosynthesis starts with dietary tyrosine, which is hydroxylated by tyrosine hydroxylase and it is hypothesized that α-Methyl-p-tyrosine competes with tyrosine at the tyrosine-binding site, causing inhibition of tyrosine hydroxylase .

Molecular Structure Analysis

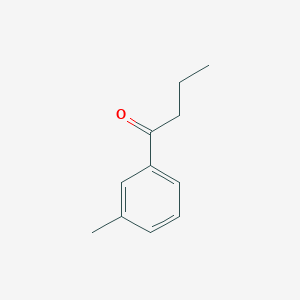

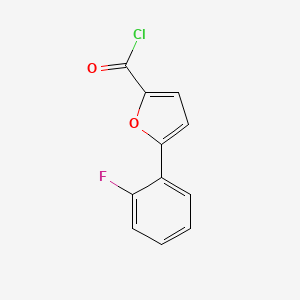

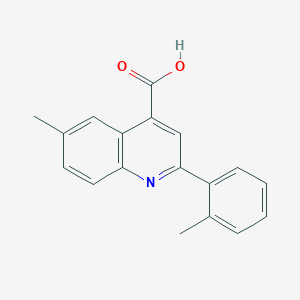

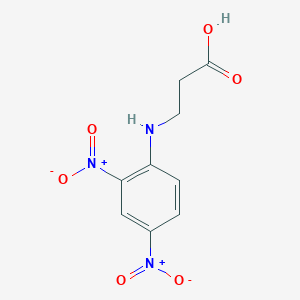

The molecular structure of 2-Methyl-DL-tyrosine is similar to that of tyrosine, an amino acid component of proteins. It contains an extra methyl group in the α-position where tyrosine would have a hydrogen atom .

Chemical Reactions Analysis

Tyrosinase is a copper-containing oxidase, capable of catalyzing the hydroxylation of monophenol to catechol, and the subsequent oxidation to o-quinone . Tyrosine and tyrosine analogs (e.g., tyramine) are also substrates of tyrosinase, and o-quinone is susceptible to non-enzymatic reactions resulting in the spontaneous formation of melanin .

Physical And Chemical Properties Analysis

The chemical formula of 2-Methyl-DL-tyrosine is C10H13NO3 . The molecular weight is approximately 195.22 g/mol . Tyrosine is sparingly soluble in water .

科学研究应用

1. 植物醌类物质的生物合成

2-甲基-DL-酪氨酸在植物中的生物合成中发挥作用,例如在玉米、豆类和常春藤叶中观察到的植物醌类物质,如类胡萝卜素醌、γ-生育酚和α-生育酚醌。这些化合物的核心和一个核甲基来自苯丙氨酸或酪氨酸,展示了这些氨基酸在植物代谢和生物合成途径中的作用(Whistance & Threlfall, 1968)。

2. 潜在的抗癌剂

包括2-甲基-DL-酪氨酸在内的甲基取代酪氨酸已被研究其抗癌特性。对这些化合物衍生物的初步测试显示在实验模型中轻微抑制肿瘤生长,暗示了它们在癌症治疗中的潜在用途(Jorgensen & Wiley, 1963)。

3. 对NMDA受体的影响

中枢神经系统中NMDA受体的功能受酪氨酸磷酸化的调节。研究表明酪氨酸激酶和磷酸酶在这一过程中起着至关重要的作用,影响神经元的发育、可塑性和毒性。这突显了类似2-甲基-DL-酪氨酸这样的酪氨酸衍生物在神经功能和调节中的重要性(Wang & Salter, 1994)。

4. 酶介导的反应

研究已探索了涉及酪氨酸衍生物的酶介导的反应,特别是在酪氨酸的立体选择性合成和降解中。这些研究为了解酶过程和类似2-甲基-DL-酪氨酸在这些反应中的特定作用提供了见解。这包括了理解酶反应的立体化学和它们在生物系统中的影响(Strange et al., 1972)。

安全和危害

未来方向

Tyrosinase, a key enzyme target for designing new chemical ligands against melanogenesis, has been explored with different chemical derivatives used as anti-melanogenic compounds . These include different chemical compounds naturally present in plants and semi-synthetic and synthetic compounds inspired by these natural products . The results of numerous studies could lead to the development of effective anti-tyrosine agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical, and cosmetics industries .

属性

IUPAC Name |

2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEOMQHKTSGLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408379 | |

| Record name | 2-Methyl-DL-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-DL-tyrosine | |

CAS RN |

96646-27-4 | |

| Record name | 2-Methyl-DL-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-benzo[e][1,3]thiazin-4-one](/img/structure/B1609091.png)

![2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1609106.png)